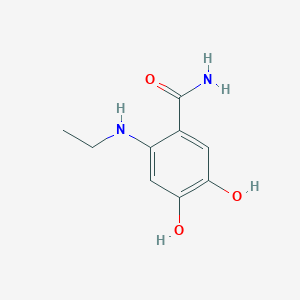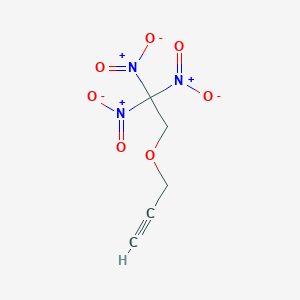
2-(Ethylamino)-4,5-dihydroxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Ethylamino)-4,5-dihydroxybenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an ethylamino group and two hydroxyl groups attached to a benzene ring, along with an amide functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylamino)-4,5-dihydroxybenzamide typically involves the reaction of 4,5-dihydroxybenzoic acid with ethylamine. The reaction is carried out under controlled conditions, often in the presence of a dehydrating agent to facilitate the formation of the amide bond. The reaction can be represented as follows:
4,5-Dihydroxybenzoic acid+Ethylamine→this compound+Water
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Ethylamino)-4,5-dihydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The ethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted benzamides.
Wissenschaftliche Forschungsanwendungen
2-(Ethylamino)-4,5-dihydroxybenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(Ethylamino)-4,5-dihydroxybenzamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The hydroxyl groups may also participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Methylamino)-4,5-dihydroxybenzamide
- 2-(Propylamino)-4,5-dihydroxybenzamide
- 2-(Butylamino)-4,5-dihydroxybenzamide
Uniqueness
2-(Ethylamino)-4,5-dihydroxybenzamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of the ethylamino group, in particular, influences its reactivity and interaction with biological targets, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
127793-87-7 |
|---|---|
Molekularformel |
C9H12N2O3 |
Molekulargewicht |
196.20 g/mol |
IUPAC-Name |
2-(ethylamino)-4,5-dihydroxybenzamide |
InChI |
InChI=1S/C9H12N2O3/c1-2-11-6-4-8(13)7(12)3-5(6)9(10)14/h3-4,11-13H,2H2,1H3,(H2,10,14) |
InChI-Schlüssel |
VAWDXOCBSZJIEL-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC1=CC(=C(C=C1C(=O)N)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[(Octadecylamino)methyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14284514.png)
![1-[4-(Propan-2-yl)phenyl]-2,2-dipropoxyethan-1-one](/img/structure/B14284517.png)


![1-[tert-Butyl(dimethyl)silyl]-2-phenylethan-1-one](/img/structure/B14284551.png)
![2-[(E)-2H-tetrazol-5-yliminomethyl]phenol](/img/structure/B14284557.png)
![1-[(2-Ethenylphenyl)methyl]-1,4,8,11-tetraazacyclotetradecane](/img/structure/B14284563.png)


![4-heptyl-2-[(E)-C-[(7E)-7-(5-heptyl-2-hydroxyphenyl)-7-hydroxyiminoheptyl]-N-hydroxycarbonimidoyl]phenol](/img/structure/B14284581.png)

![1-Ethyl-6,6-dimethyl-4,8-dioxaspiro[2.5]oct-1-ene](/img/structure/B14284614.png)


